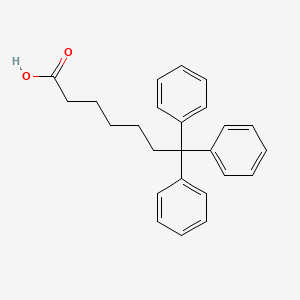

7,7,7-Triphenylheptanoic acid

CAS No.:

Cat. No.: VC1696928

Molecular Formula: C25H26O2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H26O2 |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 7,7,7-triphenylheptanoic acid |

| Standard InChI | InChI=1S/C25H26O2/c26-24(27)19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,26,27) |

| Standard InChI Key | MLURWHWUQKLTJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

7,7,7-Triphenylheptanoic acid is characterized by a unique molecular structure featuring three phenyl rings attached to the terminal carbon of a heptanoic acid chain. The triphenyl substitution at the 7-position creates a bulky hydrophobic region that contributes significantly to its biological activity and binding capabilities. This structural arrangement likely facilitates specific interactions with the active site of UDP-glucuronosyltransferase enzymes, enabling its inhibitory function. From the search results, we know it's an acidic compound, and its pKa appears to be relevant to its inhibitory activity, with research suggesting that the acid-base properties play a crucial role in its mechanism of action . The presence of both the hydrophobic triphenyl group and the hydrophilic carboxylic acid moiety creates an amphipathic molecule that can interact with diverse binding sites on target enzymes, potentially explaining its effectiveness as an inhibitor.

Table 1: Available Chemical Properties of 7,7,7-Triphenylheptanoic Acid

Role as UDP-Glucuronosyltransferase Inhibitor

Mechanism of Inhibition

7,7,7-Triphenylheptanoic acid has been identified as a potent inhibitor of UDP-glucuronosyltransferase, an enzyme family critical to Phase II metabolism of drugs and xenobiotics . The effectiveness of this compound in blocking UDP-glucuronosyltransferase activity suggests it interacts specifically with key regions of the enzyme involved in substrate binding or catalysis. The inhibitory mechanism may involve competitive binding to the active site, preventing the natural substrate from accessing the catalytic center, or it might function through allosteric modulation of enzyme structure. Research indicates that the compound's effectiveness as a UDP-glucuronosyltransferase inhibitor may be related to its potential role as a transition-state analog, which would explain its high binding affinity and inhibitory potency . Transition-state analogs typically mimic the structure of the reaction's transition state, enabling them to bind with significantly higher affinity to enzymes than the natural substrate and providing powerful inhibitory capabilities.

Potency and Specificity

Research Applications

Drug Metabolism Studies

Future Research Directions

The promising results with 7,7,7-Triphenylheptanoic acid as a UDP-glucuronosyltransferase inhibitor suggest several potential avenues for future research that could significantly advance both basic science understanding and applied pharmaceutical development. First, the development of more potent and selective inhibitors based on the 7,7,7-Triphenylheptanoic acid scaffold represents an opportunity to create improved research tools and potentially therapeutic agents. Second, further exploration of structure-activity relationships to optimize inhibitory properties could yield valuable insights into the molecular mechanisms of UDP-glucuronosyltransferase catalysis and inhibition, potentially revealing new approaches to enzyme modulation. Third, investigation of potential therapeutic applications where UDP-glucuronosyltransferase inhibition would be beneficial, such as enhancing the bioavailability of drugs that undergo extensive first-pass glucuronidation, could open new possibilities for clinical intervention. Finally, refinement of computational models for predicting UDP-glucuronosyltransferase-mediated metabolism using insights gained from 7,7,7-Triphenylheptanoic acid could improve the efficiency of drug development by allowing better anticipation of metabolic properties early in the discovery process.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume